BenchChemオンラインストアへようこそ!

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate

Hydrogen bonding Molecular recognition Drug-receptor interactions

This Boc-protected sulfoximine-azetidine (CAS 2241129-90-6) delivers key advantages over sulfone and sulfonamide analogs: a hydrogen-bond donor/acceptor NH group, sulfur chirality for IP diversification, and late-stage N-functionalization (alkylation, arylation, cyanation). Leverage scaffold-hopping MMP data showing 2-5× solubility gains vs sulfonamides without logD penalty. Validated in clinical candidates (roniciclib, ceralasertib). Compact C9H18N2O3S, MW 234.31. Ideal for covalent probe design via electrophilic warhead attachment at NH.

Molecular Formula C9H18N2O3S
Molecular Weight 234.31
CAS No. 2241129-90-6
Cat. No. B2409864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate
CAS2241129-90-6
Molecular FormulaC9H18N2O3S
Molecular Weight234.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)S(=N)(=O)C
InChIInChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-5-7(6-11)15(4,10)13/h7,10H,5-6H2,1-4H3
InChIKeyXBAGTXLLGNUZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate (CAS 2241129-90-6): A Sulfoximine-Functionalized Azetidine Building Block for Medicinal Chemistry


Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate (CAS 2241129-90-6) is a Boc-protected azetidine derivative bearing a methylsulfonimidoyl (sulfoximine) group at the 3-position . With a molecular formula of C9H18N2O3S and a molecular weight of 234.31 g/mol, this compound belongs to the emerging class of sulfoximine-containing scaffolds that have gained significant traction in medicinal chemistry over the past decade [1]. The sulfoximine functional group (S(=O)(=NH)) is a monoaza analog of sulfones that introduces both hydrogen bond donor capability and sulfur-centered chirality, features absent in the corresponding sulfone (CAS 935668-42-1) and distinct from the sulfonamide analog (CAS 1146082-05-4) [2]. Primarily utilized as a synthetic intermediate in pharmaceutical research, this compound represents a versatile building block for drug discovery programs seeking to explore underexplored S(VI) chemical space [3].

Why Generic Substitution Fails: The Functional Group Divergence Between Sulfoximine, Sulfone, and Sulfonamide Azetidine Analogs


The tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate scaffold cannot be interchangeably substituted with its closest analogs—the sulfone (tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate, CAS 935668-42-1) or the sulfonamide (tert-butyl 3-(methanesulfonamido)azetidine-1-carboxylate, CAS 1146082-05-4)—due to fundamental differences in hydrogen bonding capacity, synthetic derivatization potential, and stereochemical complexity [1]. The sulfoximine NH group (pKa ~9-10) provides a weakly basic, ionizable handle that can serve as both a hydrogen bond donor and a site for further functionalization (N-alkylation, N-arylation, N-cyanation), whereas the sulfone analog lacks any hydrogen bond donor capacity entirely [2]. Matched molecular pair analyses from drug discovery programs at Boehringer Ingelheim have demonstrated that sulfoximine-for-sulfonamide replacements can paradoxically improve aqueous solubility and reduce plasma protein binding despite predictions of increased lipophilicity, underscoring that these functional groups are not physicochemically interchangeable [3]. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Evidence: Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Capacity: Sulfoximine NH vs. Sulfone O-Only Acceptors

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate possesses a sulfoximine NH group that serves as a hydrogen bond donor (HBD), a feature completely absent in its direct sulfone analog (tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate, CAS 935668-42-1) [1]. The sulfone analog has a computed H-Bond Donor Count of 0, whereas the sulfoximine target compound has a computed H-Bond Donor Count of 1 due to the NH proton . This single HBD functionality can be decisive in target engagement where a directed hydrogen bond with a protein backbone carbonyl or side chain is required for binding affinity.

Hydrogen bonding Molecular recognition Drug-receptor interactions

Synthetic Diversification: The NH Vector for Late-Stage Functionalization Not Available in Sulfones

The sulfoximine NH of tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate provides a synthetic handle for N-functionalization (N-alkylation, N-arylation, N-cyanation, N-acylation) that is entirely absent in the sulfone analog [1]. This enables rapid analog generation from a single advanced intermediate. The N-cyano derivative (tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate), which is a distinct commercial compound, is directly accessible from the target compound via N-cyanation . In contrast, the sulfone analog (CAS 935668-42-1) cannot undergo analogous derivatization at the sulfur center, limiting its utility in SAR exploration [2].

Late-stage functionalization Chemical biology Structure-activity relationship

Aqueous Solubility and Plasma Protein Binding: Paradoxical Sulfoximine Advantage Over Sulfonamides

A matched molecular pair (MMP) analysis across Boehringer Ingelheim drug discovery programs revealed that secondary sulfoximines consistently exhibit higher aqueous solubility and lower human serum albumin (HSA) binding compared to their corresponding secondary sulfonamides, despite computational predictions of increased logP [1]. The paradoxical improvement in solubility is attributed to lower melting points of sulfoximines, which increase both aqueous and octanol solubility [2]. While the target compound's specific solubility has not been reported, class-level data for NH-sulfoximines indicate solubility enhancement of 2- to 5-fold over matched sulfonamides in several MMPs [1]. The reduction in HSA binding is attributed to removal of the acidic sulfonamide NH (pKa ~10-11) in favor of the less acidic sulfoximine NH [3].

ADME Drug-likeness Physicochemical profiling

Sulfur-Centered Chirality: Enantioselective Interactions and IP Differentiation Not Possible with Symmetric Sulfones

The sulfoximine sulfur atom in tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate is a stereogenic center, yielding a pair of enantiomers (R and S configurations at sulfur) that are configurationally stable under physiological conditions [1]. This stereochemical feature is absent in the sulfone analog, which has a symmetric S(=O)2 group with no chirality. Enantioenriched sulfoximine building blocks can be prepared via stereospecific SuFEx chemistry from N-Boc-sulfinamide salts [2]. In drug discovery, sulfur chirality has been exploited to achieve enantioselective target engagement: for example, the clinical CDK9 inhibitor fadraciclib (BAY 1143572) and ATR inhibitor ceralasertib (AZD6738) both derive their activity from a specific sulfoximine enantiomer [3].

Chirality Stereochemistry Intellectual property

Metabolic Stability: Sulfoximine Resistance to Oxidative Metabolism Versus Sulfides

The sulfoximine functional group is at the S(VI) oxidation state and is therefore resistant to further oxidative metabolism (e.g., by cytochrome P450 enzymes), unlike the corresponding sulfide (S(II)) or sulfoxide (S(IV)) analogs [1]. The sulfone analog (CAS 935668-42-1) is also at the S(VI) oxidation state and shares this oxidative stability. However, the sulfoximine differentiates itself from the sulfone through its additional metabolic soft spot: the NH group can undergo N-dealkylation or N-oxidation, providing metabolic handles that can be tuned through N-substitution [2]. The Boehringer Ingelheim review concluded that sulfoximines 'often lead to favorable metabolic stability' in MMP comparisons [3].

Metabolic stability Oxidative metabolism CYP enzymes

Optimal Application Scenarios for Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate in Drug Discovery


Scaffold-Hopping from Sulfonamide Hits to Sulfoximine Leads with Improved ADME

When a hit series contains a secondary sulfonamide motif that exhibits poor solubility or high plasma protein binding, tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate can serve as a sulfoximine-containing building block for scaffold-hopping. Class-level MMP data demonstrate that sulfoximine-for-sulfonamide replacement can yield 2- to 5-fold improvements in aqueous solubility and reduced HSA binding without compromising permeability or logD [1]. The Boc-protected azetidine allows for modular incorporation into larger structures through standard coupling chemistry. This strategy has been validated in clinical candidates such as BAY 1143572 and AZD6738, where sulfoximine incorporation was critical for achieving acceptable pharmacokinetic profiles [2].

Late-Stage Diversification of Azetidine-Containing Lead Compounds

For lead optimization programs where an azetidine scaffold has been identified as a privileged substructure, tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate provides a key advantage over the sulfone analog: the NH group enables late-stage N-functionalization to rapidly generate analog libraries [1]. N-alkylation, N-arylation, or N-cyanation of the sulfoximine NH can modulate physicochemical properties and target interactions without altering the core azetidine scaffold. This is particularly valuable when the azetidine 3-position has been identified as a solvent-exposed vector suitable for property modulation, as demonstrated in the synthesis of four sulfoximine-containing pharmaceuticals via enantiospecific nucleophilic substitution [2].

Exploration of Chiral Sulfur as a Novel IP Position

When a lead series containing an azetidine-sulfone motif is approaching IP saturation, converting to the chiral sulfoximine analog opens new intellectual property space [1]. The sulfur stereogenic center in tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate generates two configurational isomers, each of which may exhibit distinct biological activity profiles. Enantioenriched synthesis is achievable via stereospecific SuFEx chemistry from N-Boc-sulfinamide salts [2]. This approach has precedent in the clinical-stage compounds BAY 1143572 (roniciclib) and AZD6738 (ceralasertib), where specific sulfoximine enantiomers were required for target engagement [3].

Covalent Probe Design Leveraging the Sulfoximine NH as a Tunable Warhead Attachment Point

The sulfoximine NH of tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate can be functionalized with electrophilic warheads (e.g., acrylamide, chloroacetamide) to create covalent probes targeting cysteine or other nucleophilic residues [1]. This capability is entirely absent in the sulfone analog, which has no reactive handle at sulfur. Recent advances in sulfoximine-bicyclo[1.1.0]butane conjugates demonstrate the potential for creating cysteine-selective chiral warheads, and the azetidine-sulfoximine scaffold offers a compact, low-molecular-weight starting point for such designs [2]. The Boc protection allows for orthogonal deprotection and conjugation strategies.

Quote Request

Request a Quote for Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.